TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Description

BenchChem offers high-quality TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbon monoxide;molybdenum;propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDIRFNATWMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

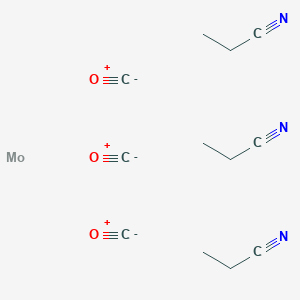

CCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15MoN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103933-26-2 | |

| Record name | TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of fac-Tricarbonyltris(propionitrile)molybdenum(0)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of fac-tricarbonyltris(propionitrile)molybdenum(0), a versatile and important precursor in organometallic chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causal relationships behind the experimental choices, ensuring a deep and applicable understanding of the methodologies. The protocols described herein are designed to be self-validating, supported by authoritative references and detailed characterization data. This guide aims to equip the reader with the expertise to not only replicate these procedures but also to adapt them for novel applications.

Introduction: Strategic Importance of Mo(CO)₃(NCCH₂CH₃)₃

Molybdenum, a group 6 transition metal, forms a vast array of organometallic complexes with significant applications in catalysis and materials science.[2] Among these, the molybdenum(0) carbonyl complexes are particularly noteworthy. The specific complex, fac-tricarbonyltris(propionitrile)molybdenum(0), with the chemical formula Mo(CO)₃(NCCH₂CH₃)₃, serves as an excellent starting material for the synthesis of other molybdenum complexes.[3] The propionitrile ligands are labile and can be readily displaced by a wide range of other ligands, making this complex a valuable intermediate. Its utility spans from being a precursor in thin film deposition to applications in industrial chemistry and pharmaceuticals.[1]

The facial (fac) arrangement of the three carbonyl and three propionitrile ligands around the molybdenum center is a key structural feature. This stereochemistry influences the reactivity and spectroscopic properties of the complex. This guide will provide a detailed exposition on the reliable synthesis of the fac isomer and its thorough characterization using modern analytical techniques.

Synthesis of fac-Tricarbonyltris(propionitrile)molybdenum(0)

The synthesis of fac-tricarbonyltris(propionitrile)molybdenum(0) involves the substitution of three carbonyl ligands from molybdenum hexacarbonyl with three propionitrile ligands. This reaction is typically carried out by heating molybdenum hexacarbonyl in propionitrile, which acts as both the solvent and the incoming ligand.

Mechanistic Considerations and Rationale

The direct reaction of molybdenum hexacarbonyl with a substituting ligand is often slow. The reaction proceeds via a dissociative mechanism where a carbonyl ligand first detaches from the molybdenum center, creating a coordinatively unsaturated intermediate. This intermediate is then trapped by a propionitrile molecule. This process is repeated until three carbonyl ligands have been substituted.

Heating the reaction mixture provides the necessary activation energy to overcome the Mo-CO bond strength. Propionitrile is used in large excess to drive the equilibrium towards the formation of the desired product and to serve as a suitable solvent for the reactants and products. The use of an inert atmosphere is crucial to prevent the oxidation of the molybdenum(0) center.

Detailed Experimental Protocol

Safety Precautions: Molybdenum hexacarbonyl is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Propionitrile is flammable and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted under an inert atmosphere of nitrogen or argon.

Reagents and Equipment:

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Propionitrile (CH₃CH₂CN), freshly distilled and deoxygenated

-

A two-neck round-bottom flask

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply with a bubbler

-

Heating mantle

-

Schlenk line or glovebox for handling air-sensitive materials[4]

-

Hexane, deoxygenated

-

Sintered glass funnel

Procedure:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add molybdenum hexacarbonyl (e.g., 2.0 g, 7.58 mmol).

-

The flask is connected to a Schlenk line, and the air is evacuated and replaced with an inert gas three times.

-

Freshly distilled and deoxygenated propionitrile (e.g., 40 mL) is added to the flask via a cannula or syringe under a positive pressure of inert gas.

-

The reaction mixture is heated to a gentle reflux (boiling point of propionitrile is 97 °C) with vigorous stirring. The progress of the reaction can be monitored by the dissolution of the starting material and a color change of the solution. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The resulting solution is then concentrated under reduced pressure to about half of its original volume.

-

Deoxygenated hexane is added to the concentrated solution to precipitate the product as a beige to tan powder.[5]

-

The precipitate is collected by filtration using a sintered glass funnel under an inert atmosphere, washed with small portions of cold, deoxygenated hexane, and dried under vacuum.

The typical yield for this synthesis is in the range of 70-85%. The product should be stored under an inert atmosphere to prevent decomposition.[4]

Characterization of fac-Tricarbonyltris(propionitrile)molybdenum(0)

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized complex. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes due to the strong and sharp absorption bands of the C-O stretching vibrations (ν(CO)). The number and position of these bands are highly sensitive to the geometry of the complex.

Interpretation: For a fac-Mo(CO)₃L₃ complex with C₃ᵥ symmetry, group theory predicts two IR-active C-O stretching modes: a symmetric stretch (A₁) and a doubly degenerate asymmetric stretch (E).[6][7] In contrast, the mer isomer (C₂ᵥ symmetry) would exhibit three IR-active ν(CO) bands. The observation of two ν(CO) bands is a strong indication of the fac geometry.

Expected Data: The IR spectrum of fac-Mo(CO)₃(NCCH₂CH₃)₃ typically shows two strong absorption bands in the range of 1800-2050 cm⁻¹. The higher frequency band corresponds to the symmetric A₁ mode, while the lower frequency, more intense band corresponds to the degenerate E mode.

| Vibrational Mode | Symmetry | Expected Frequency Range (cm⁻¹) |

| Symmetric C-O Stretch | A₁ | 1940 - 1960 |

| Asymmetric C-O Stretch | E | 1840 - 1860 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and electronic environment of the ligands in the complex. Both ¹H and ¹³C NMR are valuable for characterizing the propionitrile ligands.

Interpretation:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl (-CH₃) and methylene (-CH₂-) protons of the propionitrile ligands. The integration of these signals should be in a 3:2 ratio. The chemical shifts will be slightly different from those of free propionitrile due to coordination to the molybdenum center. For reference, free propionitrile shows a triplet at approximately 1.29 ppm and a quartet at 2.36 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl, methylene, and nitrile carbons of the propionitrile ligands, as well as a signal for the carbonyl carbons. The chemical shift of the nitrile carbon is particularly sensitive to coordination.

Expected Data:

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.3 | Triplet |

| ¹H | -CH₂- | ~2.4 | Quartet |

| ¹³C | -CH₃ | ~10 | |

| ¹³C | -CH₂- | ~15 | |

| ¹³C | -C≡N | ~120 | |

| ¹³C | -C≡O | ~220 |

Elemental Analysis

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.

Expected Data for C₁₂H₁₅MoN₃O₃:

-

Molecular Weight: 345.22 g/mol [9]

-

Carbon (C): ~41.75%

-

Hydrogen (H): ~4.38%

-

Nitrogen (N): ~12.17%

X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule.[10] It provides precise bond lengths, bond angles, and the overall molecular geometry, unequivocally confirming the fac arrangement of the ligands.

Expected Structural Features: The X-ray crystal structure would show the molybdenum atom in a pseudo-octahedral coordination environment. Three carbonyl ligands and three propionitrile ligands would be arranged in a facial manner. The Mo-C and C-O bond lengths of the carbonyl groups, as well as the Mo-N and N-C bond lengths of the propionitrile ligands, would be consistent with those of similar molybdenum(0) complexes.[11]

Visualization of Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis of fac-Mo(CO)₃(NCCH₂CH₃)₃.

Characterization Logic

Caption: Logical workflow for the characterization of the product.

Conclusion

This guide has provided a detailed, scientifically-grounded protocol for the synthesis and characterization of fac-tricarbonyltris(propionitrile)molybdenum(0). By understanding the rationale behind each step and the interpretation of the analytical data, researchers can confidently prepare this valuable organometallic precursor. The lability of the propionitrile ligands makes this complex an ideal entry point for the synthesis of a wide variety of molybdenum(0) derivatives for applications in catalysis, materials science, and potentially in the development of novel therapeutic agents. The methodologies described herein are robust and can be adapted to different scales and for the synthesis of analogous complexes.

References

-

American Elements. Tricarbonyltris(propionitrile)molybdenum(0). Available from: [Link].

-

PubChem. Tricarbonyltris(propionitrile)molybdenum(0). Available from: [Link].

-

E FORU. Tricarbonyltris(propionitrile)molybdenum(0), CAS: 103933-26-2. Available from: [Link].

-

J&K Scientific. Tricarbonyltris(propionitrile)molybdenum(0), min. 95%. Available from: [Link].

-

Filo. Determine the number of IR active CO stretching modes for fac Mo(CO)3(CH3CN)3. Available from: [Link].

-

ResearchGate. Tricarbonyltris(Nitrile) Complexes of Cr, Mo, and W. Available from: [Link].

-

ResearchGate. Synthesis and characterization of [Mo(μ-EPh)(CO)3(CH3CN)]2 (E=Se, Te), including the X-ray structure of the tellurium derivative. Available from: [Link].

-

Adam Cap. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3. Available from: [Link].

-

ChemTube3D. fac-Mo(CO)3(CH3CH2CN)3 IR-active CO stretching modes. Available from: [Link].

-

ResearchGate. Molybdenum Tricarbonyl Complexes Supported by Linear PNP Ligands: Influence of P‐ and N‐Substituents on Relative Stability, Stereoisomerism and on the Activation of Small Molecules. Available from: [Link].

-

YouTube. Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. Available from: [Link].

-

ResearchGate. Calculated and measured vibrational spectra of [Mo(CO)3(Py3S3)]... Available from: [Link].

-

ChemRxiv. A simple yet stable molybdenum(0) carbonyl complex for upconversion and photoredox catalysis. Available from: [Link].

-

Odinity. Organometallic Chemistry and IR Spectroscopy – Synthesis of Molybdenum Carbonyl Complexes in a Microwave oven and Isomeric Phosphine Complexes. Available from: [Link].

-

Odinity. IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY. Available from: [Link].

-

Baiz Group. Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. Available from: [Link].

-

ResearchGate. Molecular structure of fac‐[Mo(CO)3(PNPhPEt)] (2 c). The hydrogen atoms... Available from: [Link].

-

Royal Society of Chemistry. Novel carbon dioxide and carbonyl carbonate complexes of molybdenum. The X-ray structures of trans-[Mo(CO2)2{HN(CH2CH2PMe2)2}(PMe3)] and [Mo3(μ2-CO3)(μ2-O)2(O)2(CO)2(H2O)(PMe3)6]·H2O. Available from: [Link].

-

MDPI. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link].

-

ResearchGate. Ultrafast Photochemistry of a Molybdenum Carbonyl-Nitrosyl Complex with a Triazacyclononane Coligand. Available from: [Link].

-

Wikipedia. X-ray crystallography. Available from: [Link].

-

NIH. Molecular structure of fac-[Mo(CO)3(DMSO)3]. Available from: [Link].

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. strem.com [strem.com]

- 4. benchchem.com [benchchem.com]

- 5. eforu-materials.com [eforu-materials.com]

- 6. Determine the number of IR active CO stretching modes for fac Mo(CO)3(CH3.. [askfilo.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Propionitrile(107-12-0) 1H NMR [m.chemicalbook.com]

- 9. Tricarbonyltris(propionitrile)molybdenum (O) | C12H15MoN3O3 | CID 11727664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Molecular structure of fac-[Mo(CO)3(DMSO)3] - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tris(propionitrile)tricarbonylmolybdenum(0): Synthesis, Properties, and Reactivity

Abstract

Tris(propionitrile)tricarbonylmolybdenum(0), with the chemical formula Mo(CO)3(C2H5CN)3, is a pivotal organometallic precursor valued for its role as a convenient and reactive source of the molybdenum tricarbonyl, "Mo(CO)3," fragment. The lability of its three propionitrile ligands facilitates a broad range of substitution reactions, making it an indispensable starting material for the synthesis of numerous molybdenum(0) complexes. This guide provides an in-depth examination of its physical and chemical properties, spectroscopic signature, molecular structure, and core reactivity patterns. Detailed protocols for its synthesis and characterization are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in synthetic applications.

Introduction and Significance

In the field of organometallic chemistry, the generation of coordinatively unsaturated metal fragments is a cornerstone of synthetic strategy. Molybdenum hexacarbonyl, Mo(CO)6, is a stable and commercially available starting material, but its inertness often requires harsh conditions (e.g., high temperatures or UV irradiation) to induce reactivity.[1] The synthesis of intermediate complexes with labile ligands offers a milder and more controlled entry into diverse chemical transformations.

Tris(propionitrile)tricarbonylmolybdenum(0), Mo(CO)3(C2H5CN)3, serves precisely this purpose.[2] By replacing three strongly bound carbonyl ligands of Mo(CO)6 with weakly coordinating propionitrile molecules, a highly versatile reagent is formed. The propionitrile ligands can be readily displaced by a wide variety of other ligands, including phosphines, arenes, and chelating agents, under mild conditions.[3][4] This reactivity profile establishes Mo(CO)3(C2H5CN)3 as a critical gateway for accessing a vast library of molybdenum tricarbonyl complexes for applications in catalysis, materials science, and fundamental chemical research.

Synthesis and Handling

Synthetic Pathway: A Ligand Substitution Approach

The most common and efficient synthesis of Mo(CO)3(C2H5CN)3 involves a straightforward thermal ligand substitution reaction starting from molybdenum hexacarbonyl.

Reaction: Mo(CO)6 + 3 C2H5CN → Mo(CO)3(C2H5CN)3 + 3 CO

The underlying principle of this synthesis is the displacement of three carbon monoxide ligands by an excess of propionitrile. The reaction is typically performed by refluxing Mo(CO)6 in propionitrile, which acts as both the solvent and the reactant. The evolution of carbon monoxide gas drives the reaction to completion. This method is analogous to the well-established synthesis of the acetonitrile derivative, Mo(CO)3(CH3CN)3.[3][4]

Caption: Synthetic route to Mo(CO)3(C2H5CN)3 from Mo(CO)6.

Experimental Protocol: Synthesis of Mo(CO)3(C2H5CN)3

-

Precaution: This procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) due to the toxicity of molybdenum hexacarbonyl and the evolution of carbon monoxide gas.

-

Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser. The top of the condenser should be fitted with a gas bubbler or connected to a nitrogen line to maintain an inert atmosphere.

-

Reagent Addition: To the flask, add molybdenum hexacarbonyl (Mo(CO)6) and a significant excess of dry propionitrile (C2H5CN).

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of CO gas evolution. The reaction typically requires several hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, which is sparingly soluble in propionitrile at lower temperatures, will precipitate.

-

Purification: Collect the solid product by filtration under inert conditions. Wash the precipitate with a small amount of cold, dry diethyl ether or hexane to remove residual propionitrile and any unreacted Mo(CO)6.

-

Drying and Storage: Dry the resulting beige to tan powder under vacuum. Store the final product in a sealed container under an inert atmosphere, protected from light, air, and moisture.[2][5]

Handling and Storage

Mo(CO)3(C2H5CN)3 is sensitive to both air and moisture.[2] Exposure to the atmosphere can lead to oxidation of the molybdenum(0) center and displacement of the weakly bound ligands, resulting in decomposition. Therefore, all manipulations should be performed using standard Schlenk line or glovebox techniques. It should be stored in a cool, dark, and dry environment, preferably in a desiccator or glovebox.

Physical and Structural Properties

The physical properties of Mo(CO)3(C2H5CN)3 are summarized below. These characteristics are essential for its handling, purification, and use in subsequent reactions.

Table 1: Physical Properties of Tris(propionitrile)tricarbonylmolybdenum(0)

| Property | Value | Reference |

| Chemical Formula | C12H15MoN3O3 | [2][6] |

| Molecular Weight | 345.2 g/mol | [2] |

| Appearance | Beige to tan powder | [2][5] |

| Solubility | Insoluble in water. Soluble in some organic solvents like dichloromethane and THF. | [2] |

| Sensitivity | Air and moisture sensitive | [2][5] |

Molecular Structure

Mo(CO)3(C2H5CN)3 adopts a pseudo-octahedral coordination geometry around the central molybdenum atom. The three carbonyl ligands and the three propionitrile ligands are arranged in a facial (fac) configuration.[7] This arrangement, belonging to the C3v point group, is common for M(CO)3L3 complexes and is critical for understanding its spectroscopic properties. The propionitrile ligands are coordinated to the molybdenum center through their nitrogen atoms.

Caption: fac-Mo(CO)3(C2H5CN)3 pseudo-octahedral structure.

The bonding between the molybdenum atom and the carbonyl ligands involves a synergistic mechanism of σ-donation from the carbon lone pair to an empty metal d-orbital and π-backbonding from a filled metal d-orbital into the empty π* antibonding orbitals of CO.[8] This backbonding strengthens the Mo-C bond and weakens the C-O bond, a phenomenon directly observable via infrared spectroscopy.

Spectroscopic Characterization

Spectroscopy is the primary tool for confirming the identity and purity of Mo(CO)3(C2H5CN)3. Infrared spectroscopy is particularly informative.

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of Mo(CO)3(C2H5CN)3 is the carbonyl stretching (ν(CO)) region, typically found between 1700 and 2100 cm⁻¹. For a fac-M(CO)3L3 structure with C3v symmetry, group theory predicts two IR-active C-O stretching modes: a symmetric stretch (A1) and a degenerate asymmetric stretch (E).[7]

-

A1 Mode (Symmetric Stretch): A lower intensity band at a higher frequency.

-

E Mode (Asymmetric Stretch): A higher intensity band at a lower frequency.

The propionitrile ligands are weaker π-acceptors than CO. Consequently, the molybdenum center in Mo(CO)3(C2H5CN)3 is more electron-rich compared to Mo(CO)6. This increased electron density leads to greater π-backbonding into the CO π* orbitals, which weakens the C-O bonds and lowers their stretching frequencies relative to the single band of Mo(CO)6 (ν(CO) ≈ 2000 cm⁻¹ in solution). The IR spectrum of the related complex (mesitylene)Mo(CO)3 shows strong bands at 1942 cm⁻¹ and 1852 cm⁻¹.[9] Similar values are expected for Mo(CO)3(C2H5CN)3.

Protocol: Acquiring an IR Spectrum

-

Sample Preparation: Due to its air sensitivity, the sample must be prepared in an inert atmosphere (glovebox). Prepare a Nujol mull by grinding a small amount of the solid with a drop of Nujol oil, or prepare a solution using a dry, IR-transparent solvent (e.g., CH2Cl2) in a sealed solution cell (e.g., CaF2 plates).

-

Background Spectrum: Obtain a background spectrum of the pure Nujol or the solvent in the cell.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final spectrum of the compound.

-

Analysis: Identify the characteristic A1 and E mode bands in the 1750-1950 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the propionitrile ligands.

-

¹H NMR: The spectrum will show the characteristic signals of the ethyl group (CH 3CH 2CN): a triplet and a quartet.

-

¹³C NMR: The spectrum will display signals for the three distinct carbons of the propionitrile ligand (CH3, CH2, and CN) and a signal for the carbonyl carbons in the low-field region (typically >200 ppm).

Chemical Reactivity: A Gateway to Molybdenum Chemistry

The primary chemical utility of Mo(CO)3(C2H5CN)3 lies in the lability of its propionitrile ligands. These ligands are easily displaced by a vast array of nucleophiles and other ligands, making the complex an excellent "Mo(CO)3" transfer agent.[1][3][4]

General Reaction Scheme: Mo(CO)3(C2H5CN)3 + 3 L → Mo(CO)3(L)3 + 3 C2H5CN (where L can be a variety of monodentate or polydentate ligands)

This reactivity allows for the synthesis of a wide range of derivatives under significantly milder conditions than those required when starting from Mo(CO)6. Common substituting ligands include:

-

Phosphines: PPh3, dppe, etc.

-

Arenes: Benzene, mesitylene, cycloheptatriene.

-

Polydentate N-donor ligands: Bipyridine, phenanthroline.

-

Thiolates and other anionic ligands. [10]

Caption: Ligand exchange reactivity of Mo(CO)3(C2H5CN)3.

Conclusion

Tris(propionitrile)tricarbonylmolybdenum(0) is a cornerstone reagent in molybdenum organometallic chemistry. Its facile synthesis, combined with the high lability of its nitrile ligands, provides a mild and efficient pathway for the creation of diverse Mo(CO)3-containing complexes. A thorough understanding of its physical properties, structural features, and characteristic spectroscopic signatures is essential for its proper handling and successful application in research. This guide has detailed these core attributes, offering both foundational knowledge and practical protocols to aid scientists in leveraging this versatile compound for advanced synthetic endeavors.

References

-

PubChem. (n.d.). Mo(CO)3(MeCN)3. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Kitzmann, W. R., et al. (n.d.). A simple yet stable molybdenum(0) carbonyl complex for upconversion and photoredox catalysis. ChemRxiv. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Molybdenum hexacarbonyl. Retrieved January 12, 2026, from [Link]

-

Kapyatov, A. (2018). Organometallic Chemistry and IR Spectroscopy – Synthesis of Molybdenum Carbonyl Complexes in a Microwave oven and Isomeric Phosphine Complexes. Odinity. Retrieved January 12, 2026, from [Link]

-

Journal of Chemical Education. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. ACS Publications. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of [Mo(μ-EPh)(CO)3(CH3CN)]2 (E=Se, Te), including the X-ray structure of the tellurium derivative. Retrieved January 12, 2026, from [Link]

-

ChemEurope.com. (n.d.). Molybdenum hexacarbonyl. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Molybdenum hexacarbonyl. NIST WebBook. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). IR (top) and Raman (bottom) spectra of [Mo(CO)3(Py3S3)]. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure of (CO)3(CH3)Mo[(η5-C5H4)C(CH3)N–NC(CH3)(η5-C5H4)]Mo(CO)3(CH3). Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

UNT Digital Library. (1971). INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient transfer hydrogenation of ketones by molybdenum complexes. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Molybdenum hexacarbonyl. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

ChemTube3D. (n.d.). fac-Mo(CO)3(CH3CH2CN)3 IR-active CO stretching modes. University of Liverpool. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated and measured vibrational spectra of [Mo(CO)3(Py3S3)]. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023). New Mono- and Dimolybdenum Carbonyl Complexes Bearing Thiolato and Tertiary Phosphine Ligands. Retrieved January 12, 2026, from [Link]

-

Ohio State University. (n.d.). Synthesis and Characterization of Molybdenum N-Heterocyclic Phosphenium and Phosphido Complexes. Retrieved January 12, 2026, from [Link]

-

Cap, A. (2010). Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3. Retrieved January 12, 2026, from [Link]

-

European Journal of Chemistry. (2012). The chemistry of group-VIb metal carbonyls. Retrieved January 12, 2026, from [Link]

-

IONiC / VIPEr. (2014). Molybdenum Carbonyl Lab. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Molybdenum Compounds with η1-Carbon Ligands. Retrieved January 12, 2026, from [Link]

-

American Elements. (n.d.). Tricarbonyltris(propionitrile)molybdenum(0). Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Molybdenum(0) tricarbonyl and tetracarbonyl complexes with a cationic pyrazolylpyridine ligand. Retrieved January 12, 2026, from [Link]

-

Covalent Bond Classification. (n.d.). Chemistry of Molybdenum using CBC. Retrieved January 12, 2026, from [Link]

-

PubMed. (2016). Molybdenum(0) Dinitrogen Complexes Supported by Pentadentate Tetrapodal Phosphine Ligands. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Tricarbonyltris(propionitrile)molybdenum (O). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Thieme. (n.d.). Ligand Exchange at Carbon: Synthetic Entry to Elusive Species and Versatile Reagents. Retrieved January 12, 2026, from [Link]

-

ElectronicsAndBooks. (1996). The Mo(CO)3 Fragment as an Organometallic Protection Group in the Synthesis of Functionalized Tripodal Phosphine Ligands. Retrieved January 12, 2026, from [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]

- 4. Molybdenum_hexacarbonyl [chemeurope.com]

- 5. eforu-materials.com [eforu-materials.com]

- 6. Tricarbonyltris(propionitrile)molybdenum (O) | C12H15MoN3O3 | CID 11727664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. odinity.com [odinity.com]

- 9. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 — Adam Cap [adamcap.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding in Tricarbonyltris(propionitrile)molybdenum(0)

Abstract

This technical guide provides a comprehensive examination of the molecular structure, coordination chemistry, and electronic properties of facial-tricarbonyltris(propionitrile)molybdenum(0), denoted as fac-[Mo(CO)₃(NCCH₂CH₃)₃]. As a key precursor in organometallic synthesis, this molybdenum(0) complex is valued for the lability of its propionitrile ligands, which facilitates entry into a wide range of molybdenum chemistries. This document elucidates the octahedral geometry of the complex, delves into the synergistic nature of the molybdenum-ligand bonding with a focus on π-backbonding, and details the spectroscopic signatures used for its characterization. A validated experimental protocol for infrared (IR) spectroscopic analysis is provided, alongside data tables and conceptual diagrams to offer a multi-faceted understanding for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Synthetic Considerations

Tricarbonyltris(propionitrile)molybdenum(0) is an 18-electron, low-valent organometallic complex of significant utility in synthetic chemistry. Its primary role is that of a convenient and reactive precursor for the synthesis of other molybdenum complexes.[1] The three propionitrile (CH₃CH₂CN) ligands are bound to the molybdenum(0) center through the nitrogen lone pair and are readily displaced by a wide variety of other ligands, such as phosphines, arenes, or other donor molecules.

The synthesis is typically achieved through the reaction of molybdenum hexacarbonyl [Mo(CO)₆] with an excess of propionitrile, often under thermal or photochemical activation.[2] The reaction proceeds by the sequential substitution of three carbonyl ligands with propionitrile molecules. The facial (fac) isomer, where the three carbonyl and three propionitrile ligands occupy the faces of the coordination octahedron, is the thermodynamically favored product. This arrangement minimizes steric hindrance and optimizes electronic interactions between the ligands. Due to the air-sensitivity of the molybdenum(0) center, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon).

Molecular Structure and Geometry

The molybdenum atom in fac-[Mo(CO)₃(NCCH₂CH₃)₃] serves as the center of a slightly distorted octahedral coordination sphere. The facial arrangement places the three carbonyl ligands and the three propionitrile ligands in mutually cis positions. This C₃ᵥ symmetry is a key determinant of its spectroscopic properties.

Table 1: Representative Structural Data for fac-Mo(CO)₃L₃ Analogues

| Parameter | fac-[Mo(CO)₃(CH₃CN)₃][2] | fac-[Mo(CO)₃(DMSO)₃][2] | Expected Range for fac-[Mo(CO)₃(NCCH₂CH₃)₃] |

| Bond Lengths (Å) | |||

| Mo—C (avg.) | 1.923 | 1.911 | ~1.92 |

| C—O (avg.) | 1.167 | 1.170 | ~1.17 |

| Mo—N/O (avg.) | 2.15 (Mo-N) | 2.191 (Mo-O) | ~2.15 (Mo-N) |

| **Bond Angles (°) ** | |||

| C—Mo—C (avg.) | ~87 | ~84 | ~85-88 |

| N/O—Mo—N/O (avg.) | ~83 | ~79 | ~82-84 |

| trans C—Mo—N/O | ~175 | ~176 | ~175 |

Data for acetonitrile and DMSO analogues are presented as highly predictive models for the propionitrile complex.

The slight deviation from ideal 90° and 180° angles for a perfect octahedron is attributed to the steric and electronic demands of the different ligand sets.

Caption: 3D representation of fac-[Mo(CO)₃(NCCH₂CH₃)₃].

Electronic Structure and Ligand Bonding

The bonding in fac-[Mo(CO)₃(NCCH₂CH₃)₃] is a textbook example of the principles governing low-valent transition metal complexes. Molybdenum in the (0) oxidation state has a d⁶ electron configuration.

The Molybdenum-Carbonyl Bond: A Synergistic Interaction

The bond between the molybdenum center and the carbonyl ligands is the most critical electronic feature of the molecule. It consists of two components:

-

σ-Donation: The highest occupied molecular orbital (HOMO) of the CO molecule, which is a lone pair on the carbon atom, donates electron density to an empty d-orbital on the molybdenum center. This forms a standard ligand-to-metal σ-bond.[3][4]

-

π-Backbonding: Concurrently, filled d-orbitals on the electron-rich Mo(0) center (specifically the t₂g set in an idealized octahedral field) have the correct symmetry to overlap with the empty π* (antibonding) orbitals of the CO ligands.[5] This transfer of electron density from the metal back to the ligand is termed π-backbonding.[3]

This synergistic relationship strengthens the Mo-C bond while consequently weakening the C-O triple bond. The population of the CO π* antibonding orbital lowers the C-O bond order, a phenomenon that is directly observable via infrared spectroscopy.[6]

The Molybdenum-Propionitrile Bond

The propionitrile ligands bind to the molybdenum center through σ-donation from the lone pair of electrons on the nitrogen atom into an empty metal d-orbital. While nitriles also possess π* orbitals and can act as weak π-acceptors, their ability to engage in backbonding is significantly less pronounced compared to carbon monoxide. This weaker interaction contributes to their lability, making them excellent leaving groups for subsequent substitution reactions.

Caption: Orbital interactions in the Molybdenum-Carbonyl bond.

Spectroscopic Characterization: The Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is the most powerful and accessible tool for characterizing metal carbonyl complexes. The C-O stretching frequency (ν(CO)) is highly sensitive to the electronic environment of the metal center and the overall geometry of the complex.

For fac-[Mo(CO)₃(NCCH₂CH₃)₃], which has C₃ᵥ symmetry, group theory predicts two IR-active carbonyl stretching bands: a symmetric stretch (A₁) and a doubly degenerate asymmetric stretch (E).[7] This contrasts with the meridional (mer) isomer (C₂ᵥ symmetry), which would exhibit three distinct ν(CO) bands. The observation of a two-band pattern in the carbonyl region of the IR spectrum is therefore definitive proof of the facial geometry.

The electron density donated from the propionitrile ligands increases the electron density on the molybdenum center, which in turn enhances π-backbonding to the CO ligands. This increased population of the CO π* orbitals lowers the C-O bond strength and stretching frequency compared to free CO (2143 cm⁻¹).

Table 2: Typical Infrared Spectroscopic Data

| Complex | Symmetry | ν(CO) IR Bands (cm⁻¹) | Rationale |

| fac-[Mo(CO)₃(NCCH₂CH₃)₃] | C₃ᵥ | ~1940 (A₁) and ~1850 (E) | Two bands confirm fac geometry. Frequencies are lowered due to backbonding. |

| mer-[Mo(CO)₃(NCCH₂CH₃)₃] (hypothetical) | C₂ᵥ | Three expected bands | Not observed as it is the less stable isomer. |

| [Mo(CO)₆] | Oₕ | 1982[6] | A single band, as expected from the high symmetry. |

Note: Frequencies are approximate and based on data from analogous complexes like [1,3,5-C₆H₃(CH₃)₃]Mo(CO)₃ which shows bands at 1942 and 1852 cm⁻¹.[8]

Experimental Protocol: IR Spectroscopic Analysis

This protocol provides a self-validating system for confirming the identity and geometry of synthesized fac-[Mo(CO)₃(NCCH₂CH₃)₃].

Objective: To acquire a solution-phase IR spectrum of the complex and confirm the facial geometry by observing the characteristic two-band pattern for the carbonyl stretching frequencies.

Materials:

-

Sample of fac-[Mo(CO)₃(NCCH₂CH₃)₃]

-

Anhydrous, degassed dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

-

Schlenk flask or glovebox for inert atmosphere handling

-

Gas-tight syringe

-

Solution IR cell with CaF₂ or NaCl windows

-

FTIR Spectrometer

Methodology:

-

Inert Atmosphere Preparation: All operations must be conducted under an inert atmosphere of nitrogen or argon to prevent decomposition of the air-sensitive complex.

-

Sample Preparation: In a glovebox or on a Schlenk line, dissolve a small amount (1-5 mg) of fac-[Mo(CO)₃(NCCH₂CH₃)₃] in ~1 mL of anhydrous, degassed CH₂Cl₂.

-

Causality: The solvent must be dry and free of oxygen to prevent reaction with the complex. CH₂Cl₂ is a good choice as it is a relatively non-coordinating solvent and is transparent in the 2200-1700 cm⁻¹ region of the IR spectrum where the ν(CO) bands appear.

-

-

Cell Assembly: Assemble the solution IR cell inside the glovebox or flush thoroughly with inert gas.

-

Sample Injection: Using a gas-tight syringe, carefully transfer the solution of the complex into the sealed IR cell.

-

Background Spectrum: Acquire a background spectrum of the pure solvent (CH₂Cl₂) in the IR cell. This is crucial for subtracting solvent-related absorptions from the final sample spectrum.

-

Sample Spectrum Acquisition: Place the sample-filled cell in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis & Validation:

-

Process the spectrum by subtracting the solvent background.

-

Expected Result: A valid spectrum for fac-[Mo(CO)₃(NCCH₂CH₃)₃] will show two strong absorption bands in the region between 1950 cm⁻¹ and 1830 cm⁻¹.

-

Trustworthiness Check: The presence of only two bands confirms the fac geometry. The appearance of a band near 2143 cm⁻¹ would indicate free CO from decomposition. The growth of bands characteristic of [Mo(CO)₆] would also signify decomposition.

-

Caption: Experimental workflow for IR spectroscopic analysis.

Conclusion

Fac-tricarbonyltris(propionitrile)molybdenum(0) is a cornerstone reagent in molybdenum chemistry. Its octahedral structure, defined by a facial arrangement of carbonyl and propionitrile ligands, is readily confirmed by the characteristic two-band pattern in its infrared spectrum. The bonding is dominated by the synergistic σ-donation and π-backbonding of the carbonyl ligands, a feature that modulates the C-O bond strength and provides a sensitive spectroscopic handle. A thorough understanding of these structural and electronic properties, validated through the straightforward experimental techniques outlined in this guide, is essential for its effective application in advanced chemical synthesis.

References

- ResearchGate. (n.d.). Tricarbonyltris(Nitrile) Complexes of Cr, Mo, and W.

-

Müller, C., & Rissanen, K. (2021). Molecular structure of fac-[Mo(CO)₃(DMSO)₃]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539. [Link]

-

LookChem. (n.d.). fac-Mo(CO)3(py)3. Retrieved from [Link]

-

PubChem. (n.d.). Tricarbonyltris(propionitrile)molybdenum(0). National Center for Biotechnology Information. Retrieved from [Link]

-

ChemTube3D. (n.d.). fac-Mo(CO)3(CH3CH2CN)3 IR-active CO stretching modes. University of Liverpool. Retrieved from [Link]

- ResearchGate. (n.d.). Calculated and measured vibrational spectra of [Mo(CO)3(Py3S3)] (1) in bulk material and adsorbed on Au(111) surfaces.

-

Chemistry LibreTexts. (2021, August 15). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 28). Comparing IR stretching bands in molybdenum complexes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2013). Synthesis and Characterization of Hydrido Carbonyl Molybdenum and Tungsten PNP Pincer Complexes. Organometallics. Retrieved from [Link]

-

EFORU. (n.d.). Tricarbonyltris(propionitrile)molybdenum(0), CAS: 103933-26-2. Retrieved from [Link]

-

American Elements. (n.d.). Tricarbonyltris(propionitrile)molybdenum(0). Retrieved from [Link]

-

Cap, A. (2010, March 17). Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3. Retrieved from [Link]

-

Filo. (n.d.). Explain the nature of bonding in terminal M-C-O group in metal carbonyls on the basis of molecular orbital theory. Retrieved from [Link]

- Bhatt, V. D. (n.d.). Bonding in Metallic Carbonyls.

-

Chemistry LibreTexts. (2019, June 5). Carbon Monoxide and backbonding. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular structure of fac-[Mo(CO)3(DMSO)3] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 — Adam Cap [adamcap.com]

Discovery and history of molybdenum(0) nitrile complexes

An In-Depth Technical Guide to the Discovery and History of Molybdenum(0) Nitrile Complexes

Authored by Gemini, Senior Application Scientist

Abstract

The discovery and subsequent development of molybdenum(0) complexes bearing dinitrogen (N₂) and nitrile (RCN) ligands represent a cornerstone of modern inorganic and organometallic chemistry. These compounds provided the first chemical precedence for the binding and activation of atmospheric nitrogen by a transition metal, offering profound insights into the mechanism of biological nitrogen fixation by nitrogenase enzymes. This guide chronicles the seminal discoveries, elucidates the key synthetic methodologies, details the structural and electronic properties, and explores the reactivity that has established this class of molecules as pivotal models for one of nature's most essential chemical transformations.

Introduction: Molybdenum and the Challenge of Dinitrogen Activation

Molybdenum is a transition metal with a rich and versatile chemistry, playing a crucial role in various industrial catalytic processes and biological systems.[1] Its most significant biological role is at the heart of the iron-molybdenum cofactor (FeMoco) of nitrogenase, the enzyme responsible for converting atmospheric dinitrogen (N₂) into ammonia (NH₃).[2][3] The immense strength of the N≡N triple bond makes dinitrogen exceptionally inert, and for decades, chemists sought to understand how this enzyme could achieve its cleavage under ambient conditions. The pursuit of synthetic analogues that could mimic this reactivity led to the exploration of low-valent transition metal complexes capable of binding N₂ and rendering it susceptible to chemical attack. This quest laid the foundation for the discovery of molybdenum(0) dinitrogen and nitrile complexes.

The Genesis of an Idea: Early Dinitrogen Complexes

The field of dinitrogen coordination chemistry was born in 1965 when Albert D. Allen and Caesar V. Senoff reported the first stable dinitrogen complex, [Ru(NH₃)₅(N₂)]²⁺.[4] This groundbreaking discovery demonstrated that N₂, long considered an inert molecule, could indeed act as a ligand, coordinating to a metal center. This opened the floodgates for researchers to explore other transition metals. Shortly thereafter, the first dinitrogen complexes prepared directly from gaseous N₂ were reported, including a cobalt hydride complex by Yamamoto and coworkers in 1967.[4] These early findings set the stage for investigating molybdenum, a metal known to be essential for biological nitrogen fixation.

The Pioneers: Chatt and Hidai's Seminal Contributions

The most significant early advancements in this area were driven by the group of Joseph Chatt in the United Kingdom. Chatt, a foundational figure in organometallic chemistry, led his team at the Unit of Nitrogen Fixation to prepare an extensive array of dinitrogen complexes of molybdenum and tungsten.[5][6][7] His work was not merely synthetic; it was deeply mechanistic. Through systematic studies, Chatt's group demonstrated in 1975 that the coordinated dinitrogen in tungsten and molybdenum phosphine complexes could be protonated by acids to produce ammonia, albeit stoichiometrically.[3][6] This was a monumental achievement, providing the first direct chemical model for the proton- and electron-transfer steps believed to occur at the nitrogenase active site. These studies culminated in the proposal of the "Chatt Cycle," a landmark mechanistic model for nitrogen fixation.[5]

Contemporaneously, in 1969, Masanobu Hidai and his group in Japan reported the first synthesis of a molybdenum(0) dinitrogen complex, further cementing molybdenum's role in this burgeoning field.[3]

Synthesis of a Landmark Compound: trans-[Mo(N₂)₂(dppe)₂]

The most iconic and extensively studied molybdenum(0) dinitrogen complex is trans-bis(dinitrogen)bis[1,2-bis(diphenylphosphino)ethane]molybdenum(0), or trans-[Mo(N₂)₂(dppe)₂]. Its discovery was a watershed moment, providing a stable, well-characterized platform for studying dinitrogen activation.

The initial synthesis involved the reduction of molybdenum(III) acetylacetonate with triethylaluminium in the presence of the diphosphine ligand (dppe) under a nitrogen atmosphere.[8] However, this method often resulted in low yields. A more reliable and higher-yielding multi-step synthesis was subsequently developed.[8]

Experimental Protocol: High-Yield Synthesis of trans-[Mo(N₂)₂(dppe)₂][8]

This protocol outlines the four-step synthesis starting from molybdenum(V) chloride.

Step 1: Synthesis of [MoCl₄(CH₃CN)₂]

-

Molybdenum(V) chloride is reduced by an excess of acetonitrile (CH₃CN), which also serves as the solvent and ligand. The product is precipitated and washed.

Step 2: Synthesis of [MoCl₄(THF)₂]

-

The acetonitrile ligands in [MoCl₄(CH₃CN)₂] are displaced by tetrahydrofuran (THF) by dissolving the complex in THF, leading to the formation of the THF adduct.

Step 3: Synthesis of [MoCl₃(THF)₃]

-

The Mo(IV) complex, [MoCl₄(THF)₂], is reduced to the Mo(III) precursor, [MoCl₃(THF)₃], using tin powder as the reducing agent in THF.

Step 4: Synthesis of trans-[Mo(N₂)₂(dppe)₂]

-

The final reduction is carried out in THF under a rigorous dinitrogen atmosphere.

-

To a solution of [MoCl₃(THF)₃] and the dppe ligand, magnesium turnings are added as the reductant.

-

The reaction mixture is stirred, allowing for the reduction of Mo(III) to Mo(0) and the coordination of two dinitrogen molecules and two dppe ligands.

-

The final product, a yellow-orange crystalline solid, is isolated by filtration and washing.

The overall reaction for the final step is: 3 Mg + 2 MoCl₃(THF)₃ + 4 dppe + 4 N₂ → 2 trans-[Mo(N₂)₂(dppe)₂] + 3 MgCl₂ + 6 THF[8]

Caption: Synthetic pathway for trans-[Mo(N₂)₂(dppe)₂].

Structural and Electronic Properties

Molecular Structure

X-ray crystallography reveals that trans-[Mo(N₂)₂(dppe)₂] possesses a distorted octahedral geometry. The central molybdenum atom is coordinated by the four phosphorus atoms from the two chelating dppe ligands in the equatorial plane, with the two dinitrogen ligands occupying the axial positions in a mutually trans configuration.[8]

Bonding: The Dewar-Chatt-Duncanson Model

The stability of the Mo-N₂ bond is explained by the Dewar-Chatt-Duncanson model, a synergy of two components:

-

σ-Donation: The lone pair of electrons on the terminal nitrogen atom donates into a vacant d-orbital on the molybdenum center.

-

π-Back-donation: Electron density from filled d-orbitals on the electron-rich Mo(0) center is donated back into the empty π* antibonding orbitals of the dinitrogen ligand.

This π-back-donation is crucial. It not only strengthens the Mo-N bond but also populates the N₂ π* orbital, which consequently weakens the N≡N triple bond. This weakening is the key to the activation of the otherwise inert molecule.[8]

Caption: Dewar-Chatt-Duncanson bonding in Mo-N₂ complexes.

Spectroscopic and Structural Data

The electronic changes upon coordination are readily observed through spectroscopy and structural analysis. The most telling evidence is the shift in the N-N stretching frequency in the infrared (IR) spectrum and the elongation of the N-N bond.

| Complex | Mo-N Bond Length (Å) | N-N Bond Length (Å) | ν(N≡N) (cm⁻¹) | Reference |

| Free N₂ | - | 1.098 | 2331 | - |

| trans-[Mo(N₂)₂(dppe)₂] | 2.01 | 1.10 | ~1970 | [8] |

| trans-[Mo(N₂)₂(dippe)₂]¹ | 2.049 | 1.115 | 1935 | [9] |

¹dippe = 1,2-bis(diisopropylphosphino)ethane

The significant decrease in the N≡N stretching frequency from that of free dinitrogen is direct evidence of the weakening of the N≡N bond due to π-back-donation from the molybdenum center.

Reactivity: The Chemical Mimicry of Nitrogenase

The electronic perturbation of the coordinated dinitrogen ligand in Mo(0) complexes renders it susceptible to attack by electrophiles, particularly protons.[8] This reactivity forms the chemical basis for mimicking nitrogenase.

Protonation to Ammonia

As pioneered by Chatt, the reaction of trans-[Mo(N₂)₂(dppe)₂] with strong acids like HBr or HCl leads to the protonation of one of the dinitrogen ligands.[5][10] The reaction proceeds through a series of well-defined intermediates, including hydrazido(2-) species of the type [MoX(NNH₂)(dppe)₂]⁺, which have been isolated and structurally characterized.[9][11] Further protonation and reduction steps ultimately cleave the N-N bond, releasing ammonia and a molybdenum(III) halide complex.[10]

Sources

- 1. imoa.info [imoa.info]

- 2. Recent Developments in Homogeneous Dinitrogen Reduction by Molybdenum and Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of Mo(III) in FeMoco: reuniting enzyme and model chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition metal dinitrogen complex - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Joseph_Chatt [chemeurope.com]

- 7. Joseph Chatt - Wikipedia [en.wikipedia.org]

- 8. Bis(dinitrogen)bis(1,2-bis(diphenylphosphino)ethane)molybdenum(0) - Wikipedia [en.wikipedia.org]

- 9. bibrepo.uca.es [bibrepo.uca.es]

- 10. "FORMATION OF DINITROGEN COMPLEXES OF MOLYBDENUM AND THEIR REACTIONS WI" by GERALD EDWARD BOSSARD [digitalcommons.unl.edu]

- 11. Synthesis of trans-[Mo(N2)2(dippe)2][dippe = 1,2-bis(diisopropylphosphino)ethane] and related derivatives, protonation of co-ordinated dinitrogen and crystal structures of trans-[MoF(NNH2)(dippe)2][BF4] and trans-[MoCl2(dippe)2][BF4] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation into the Electronic Structure of fac-Mo(CO)₃(propionitrile)₃: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of the electronic structure of facial-tricarbonyltris(propionitrile)molybdenum(0), fac-Mo(CO)₃(CH₃CH₂CN)₃. This document is intended for researchers, computational chemists, and professionals in fields where understanding the nuanced electronic properties of organometallic complexes is paramount. We will delve into the rationale behind methodological choices, present a detailed computational workflow, and interpret the resulting electronic structure with a focus on the critical metal-ligand bonding interactions that dictate the complex's properties and reactivity.

Introduction: The Significance of Molybdenum Carbonyl Complexes

Molybdenum carbonyl complexes are a cornerstone of organometallic chemistry, serving as versatile precursors in synthesis and as subjects of fundamental bonding studies. The facial isomer of Mo(CO)₃(propionitrile)₃ is of particular interest as the nitrile ligands, while being labile, provide a specific electronic environment that influences the key Mo-CO bonding. A thorough understanding of the electronic structure, particularly the interplay of σ-donation from the nitrile and carbonyl ligands and the π-backbonding to the carbonyls, is essential for predicting the reactivity and spectroscopic properties of this and related complexes.[1]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structures of transition metal complexes.[2][3] DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and molecular orbital energies, providing insights that are often complementary to experimental data.[4]

This guide will present a robust computational protocol for studying fac-Mo(CO)₃(propionitrile)₃, grounded in established theoretical principles and validated against known experimental data for analogous systems.

Theoretical and Computational Methodology

The selection of an appropriate computational method is critical for obtaining reliable results for transition metal complexes. Our approach is designed to balance computational cost with accuracy, drawing upon methodologies that have proven effective for similar systems.

Rationale for Method Selection

For 4d transition metals like molybdenum, a combination of a reliable DFT functional and an appropriate basis set is crucial. We will employ a hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, as these have demonstrated good performance for organometallic systems.[3] The basis set for molybdenum must account for relativistic effects, which become significant for heavier elements. Therefore, a basis set with an effective core potential (ECP) is a suitable choice. For the lighter atoms (C, N, O, H), a standard Pople-style basis set will be used.

Computational Workflow

The following diagram outlines the key steps in our computational investigation:

Sources

A Technical Guide to the Initial Reactivity of Tricarbonyltris(propionitrile)molybdenum(0)

Abstract: This guide provides an in-depth analysis of the synthesis and initial reactivity patterns of fac-tricarbonyltris(propionitrile)molybdenum(0), denoted as fac-[Mo(CO)₃(NCCH₂CH₃)₃]. As a versatile and highly reactive precursor, this complex serves as a critical entry point for the synthesis of a wide array of molybdenum(0) derivatives. Its utility stems from the labile nature of the three propionitrile ligands, which are readily displaced by a variety of other ligands under mild conditions. This document details the underlying mechanistic principles, provides validated experimental protocols for its synthesis and subsequent reactions, and summarizes key reactivity data. The content is tailored for researchers, chemists, and drug development professionals engaged in organometallic synthesis and catalysis.

Introduction: The Synthetic Advantage of Labile Nitrile Ligands

In the field of organometallic chemistry, molybdenum hexacarbonyl, [Mo(CO)₆], is a common and inexpensive starting material. However, its robust structure and low reactivity often necessitate harsh reaction conditions, such as high temperatures or photolysis, to induce ligand substitution. A more effective strategy involves the use of an intermediate complex containing weakly bound ligands that can be easily displaced.

fac-Tricarbonyltris(propionitrile)molybdenum(0) is an exemplary precursor of this type.[1] It is an 18-electron complex where three facial carbonyl ligands are complemented by three weakly coordinating propionitrile (CH₃CH₂CN) ligands.[2] The lability of the propionitrile ligands makes fac-[Mo(CO)₃(NCCH₂CH₃)₃] a significantly more reactive source of the "Mo(CO)₃" moiety than [Mo(CO)₆] itself, enabling a broad scope of synthetic transformations under mild conditions. This guide explores the foundational reactivity of this pivotal organometallic reagent.

Synthesis and Spectroscopic Characterization

The synthesis of fac-[Mo(CO)₃(NCCH₂CH₃)₃] is a straightforward procedure involving the thermal displacement of three carbonyl ligands from [Mo(CO)₆] by propionitrile, which serves as both the reactant and the solvent.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of fac-[Mo(CO)₃(NCCH₂CH₃)₃].

Experimental Protocol: Synthesis of fac-[Mo(CO)₃(NCCH₂CH₃)₃]

-

Setup: To a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add molybdenum hexacarbonyl ([Mo(CO)₆]) (5.0 g, 18.9 mmol).

-

Solvent Addition: Add propionitrile (100 mL) to the flask. The [Mo(CO)₆] will not fully dissolve at room temperature.

-

Reaction: Heat the slurry to a gentle reflux using a heating mantle. The reaction mixture will turn from colorless to a yellow-orange solution over approximately 4-6 hours, indicating the formation of the product. The progress can be monitored by the cessation of CO evolution.

-

Isolation: Allow the solution to cool to room temperature. Transfer the solution via cannula into a flask containing hexane (200 mL) with vigorous stirring. A yellow precipitate will form.

-

Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the yellow solid by filtration under nitrogen, wash with two portions of cold hexane (2 x 30 mL), and dry under vacuum.

-

Yield: The typical yield is 80-90%. The product should be stored under an inert atmosphere as it is air-sensitive, particularly in solution.

Spectroscopic Characterization

Infrared (IR) spectroscopy is the most powerful tool for characterizing the formation of fac-[Mo(CO)₃(NCCH₂CH₃)₃] from [Mo(CO)₆]. The change in the coordination sphere and symmetry is reflected in the number and frequency of the C-O stretching bands (ν(CO)).

| Compound | Symmetry | ν(CO) IR Bands (cm⁻¹) | Rationale for Bands |

| [Mo(CO)₆] | Oₕ | ~1985 | The high symmetry allows for only one IR-active T₁ᵤ stretching mode. |

| fac-[Mo(CO)₃(NCCH₂CH₃)₃] | C₃ᵥ | ~1915, ~1790 | The facial arrangement of the three CO ligands in C₃ᵥ symmetry results in two IR-active modes: a symmetric stretch (A₁) and a degenerate asymmetric stretch (E).[2] The lower frequencies indicate increased electron density on the molybdenum center, leading to greater π-backbonding into the CO antibonding orbitals.[3] |

Core Reactivity: The Dissociative Ligand Substitution Mechanism

The high reactivity of fac-[Mo(CO)₃(NCCH₂CH₃)₃] is rooted in its adherence to a dissociative (D) ligand substitution mechanism.[4][5] This pathway is characteristic of sterically saturated 18-electron complexes where the initial, rate-determining step is the loss of a ligand to form a coordinatively unsaturated intermediate.[5][6][7]

Mechanistic Pathway

The weakly bound propionitrile ligands are the first to dissociate, creating a vacant coordination site that is rapidly occupied by an incoming, stronger ligand (L).

Caption: Dissociative mechanism for ligand substitution on the Mo(CO)₃ core.

The key takeaway is that the reaction rate is primarily dependent on the Mo-NCCH₂CH₃ bond dissociation and is largely independent of the concentration of the incoming ligand. This makes the complex an excellent "Mo(CO)₃" transfer agent.

Key Reactivity Studies

Substitution with Phosphine Ligands

Tertiary phosphines (PR₃) are strong σ-donors and readily displace the propionitrile ligands to form stable molybdenum-phosphine complexes.[8][9]

Reaction: fac-[Mo(CO)₃(NCCH₂CH₃)₃] + 3 PR₃ → fac-[Mo(CO)₃(PR₃)₃] + 3 NCCH₂CH₃

Experimental Protocol: Synthesis of fac-[Mo(CO)₃(PPh₃)₃]

-

Setup: In a glovebox, dissolve fac-[Mo(CO)₃(NCCH₂CH₃)₃] (1.0 g, 2.9 mmol) in 50 mL of dichloromethane.

-

Reagent Addition: In a separate vial, dissolve triphenylphosphine (PPh₃) (2.4 g, 9.1 mmol, 3.1 equivalents) in 20 mL of dichloromethane. Add the PPh₃ solution dropwise to the stirred molybdenum solution.

-

Reaction: Stir the reaction at room temperature for 1 hour. A color change and/or precipitation of the product may be observed.

-

Isolation: Reduce the solvent volume to ~15 mL under vacuum. Add 50 mL of hexane to precipitate the product.

-

Purification: Collect the solid by filtration, wash with hexane, and dry under vacuum. The product is typically a yellow or orange solid.

The facial geometry is generally retained due to the strong trans effect of the carbonyl ligands.[10]

Substitution with Arene Ligands

A synthetically powerful reaction is the displacement of all three nitrile ligands by a single η⁶-coordinated arene ring, forming "piano-stool" complexes.[11][12] These products are valuable in organic synthesis.[12]

Reaction: fac-[Mo(CO)₃(NCCH₂CH₃)₃] + Arene → [Mo(CO)₃(η⁶-Arene)] + 3 NCCH₂CH₃

| Incoming Ligand (Arene) | Product | Typical Conditions |

| Benzene | [Mo(CO)₃(η⁶-C₆H₆)] | Reflux in benzene |

| Toluene | [Mo(CO)₃(η⁶-C₇H₈)] | Reflux in toluene |

| Mesitylene (1,3,5-Me₃C₆H₃) | [Mo(CO)₃(η⁶-C₉H₁₂)] | Reflux in mesitylene or THF with arene |

Causality: The formation of the arene complex is driven by the chelate effect, where the single polydentate arene ligand replaces three monodentate nitrile ligands, leading to a favorable increase in entropy. The rate of arene exchange has been shown to be dependent on the steric bulk of the arene, with less hindered arenes reacting faster.[11]

Summary of Initial Reactivity

The versatility of fac-[Mo(CO)₃(NCCH₂CH₃)₃] allows it to serve as a precursor to a wide range of molybdenum(0) complexes.

Caption: Reactivity scope of fac-[Mo(CO)₃(NCCH₂CH₃)₃].

Conclusion and Outlook

fac-Tricarbonyltris(propionitrile)molybdenum(0) is an indispensable tool in organometallic synthesis. Its value lies in the predictable and facile dissociative substitution of its labile propionitrile ligands, providing a mild and efficient route to the versatile Mo(CO)₃ fragment. The initial reactivity studies outlined in this guide—namely, substitutions with phosphines and arenes—form the bedrock of its synthetic utility. Future research will continue to exploit this reactivity for the design of novel catalysts, materials, and therapeutic agents, building upon the foundational chemistry of this highly practical precursor.

References

-

Title: Dissociative mechanism | chemistry - Britannica Source: Britannica URL: [Link]

-

Title: 14.1.1: Ligand Dissociation and Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: A simple yet stable molybdenum(0) carbonyl complex for upconversion and photoredox catalysis Source: ChemRxiv URL: [Link]

-

Title: Synthesis and Reactivity of Molybdenum(0) Complexes Containing Sterically Expanded Arene Ligands Source: ResearchGate URL: [Link]

-

Title: Inorganic chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ligand Substitution in Coordination Complexes LS2. Mechanistic Possibilities Source: csbsju.edu URL: [Link]

-

Title: Ligand substitution in molybdenum(0) carbonyl complexes Mo(CO)5(amine) and cis-Mo(CO)4(amine)2: kinetics and high-pressure effects Source: ACS Publications URL: [Link]

-

Title: fac-Mo(CO)3(CH3CH2CN)3 IR-active CO stretching modes Source: ChemTube3D URL: [Link]

-

Title: Synthesis, Characterization, and Reactivities of Molybdenum and Tungsten PONOP Pincer Complexes Source: ACS Figshare URL: [Link]

-

Title: Product Class 4: Arene Organometallic Complexes of Chromium, Molybdenum, and Tungsten Source: Science of Synthesis URL: [Link]

-

Title: An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex Source: Journal of Chemical Education URL: [Link]

-

Title: Tricarbonyltris(propionitrile)molybdenum(0) Source: American Elements URL: [Link]

-

Title: Crystal structures of phosphine-supported (η5-cyclopentadienyl)molybdenum(II) propionyl complexes Source: NIH - National Center for Biotechnology Information URL: [Link]

-

Title: Supporting Information Monolayers of a Thiacalix[10]pyridine-Supported Molybdenum(0) Tricarbonyl Complex on Au(111) Source: ACS Publications URL: [Link]

-

Title: Molybdenum(0) tricarbonyl complex supported by an azacalix- pyridine ligand: Synthesis, characterization, surface deposition and reactivity Source: ChemRxiv URL: [Link]

-

Title: Synthesis and characterization of tricarbonyl–molybdenum complexes bearing monoaza-trithia-macrocyclic ligands Source: ResearchGate URL: [Link]

-

Title: Tricarbonyltris(propionitrile)molybdenum (O) Source: PubChem URL: [Link]

-

Title: Organometallic Chemistry and IR Spectroscopy – Synthesis of Molybdenum Carbonyl Complexes in a Microwave oven and Isomeric Phosphine Complexes Source: Odinity URL: [Link]

-

Title: Arene molybdenum chemistry: some π-allyl, dihydride, dinitrogen, and carbonyl derivatives Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and Characterization of Molybdenum N-Heterocyclic Phosphenium and Phosphido Complexes Source: The Ohio State University URL: [Link]

-

Title: Molybdenum Tricarbonyl Complexes Supported by Linear PNP Ligands: Influence of P‐ and N‐Substituents on Relative Stability, Stereoisomerism and on the Activation of Small Molecules Source: ResearchGate URL: [Link]

-

Title: Arene molybdenum chemistry: some π-allyl, dihydride, dinitrogen, and carbonyl derivatives Source: RSC Publishing URL: [Link]

-

Title: Kinetics and Mechanism of Substitution Reactions of Arene Molybdenum Tricarbonyl Source: ElectronicsAndBooks URL: [Link]

-

Title: Synthesis and reactivity of molybdenum organometallic complexes supported by amide ligands Source: DSpace@MIT URL: [Link]

-

Title: Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors Source: RSC Publishing URL: [Link]

Sources

- 1. strem.com [strem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. odinity.com [odinity.com]

- 4. britannica.com [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Inorganic chemistry - Wikipedia [en.wikipedia.org]

- 7. coordination chemistry [employees.csbsju.edu]

- 8. Crystal structures of phosphine-supported (η5-cyclopentadienyl)molybdenum(II) propionyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Spectroscopic Characterization of Tricarbonyltris(propionitrile)molybdenum(0)

Foreword: The Logic of Spectroscopic Validation

In the field of organometallic chemistry, and particularly in its application to catalysis and materials science, the synthesis of a molecule is only the beginning of its story. The true identity and purity of a compound are revealed through the precise language of spectroscopy. Tricarbonyltris(propionitrile)molybdenum(0), Mo(CO)₃(NCCH₂CH₃)₃, is a key intermediate, valued for the lability of its propionitrile ligands, which allows for facile substitution and the synthesis of a diverse array of molybdenum(0) complexes. Its utility, however, is predicated on its successful and verifiable synthesis.

This guide is structured not as a rigid report but as a logical workflow. It is designed for researchers and professionals who understand that "making" a compound is inseparable from "knowing" it. We will delve into the causality behind the spectroscopic signatures of this complex, treating the characterization process as a self-validating system. Every peak in the spectrum tells a piece of the structural story, from the geometry of the ligands around the molybdenum center to the electronic interplay between the metal and its carbonyl and nitrile ligands. Here, we present not just the data, but the reasoning required to interpret it with confidence.

The Foundational Synthesis: A Stable Gateway to Molybdenum(0) Chemistry

The preparation of Mo(CO)₃(NCCH₂CH₃)₃ is a foundational procedure that leverages the substitution of carbon monoxide from the highly stable molybdenum hexacarbonyl precursor. The choice of propionitrile as both a ligand and the reaction solvent is deliberate; its relatively high boiling point allows for thermal activation of the substitution reaction, while its presence in large excess drives the equilibrium toward the desired trisubstituted product.

Experimental Protocol: Synthesis of Mo(CO)₃(NCCH₂CH₃)₃

This protocol must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air sensitivity of the starting material and product.

-

Apparatus Setup: A two-neck round-bottom flask is fitted with a reflux condenser, which is topped with a gas bubbler to maintain a positive pressure of inert gas.

-

Reagent Addition: To the flask, add molybdenum hexacarbonyl, Mo(CO)₆ (e.g., 1.00 g, 3.79 mmol).

-

Solvent and Ligand Addition: Add an excess of dry, degassed propionitrile (e.g., 20-30 mL) to the flask. The propionitrile serves as both the solvent and the incoming ligand.

-

Reaction Conditions: The reaction mixture is heated to a gentle reflux (boiling point of propionitrile: 97 °C). The reaction progress can be monitored by the cessation of carbon monoxide evolution (bubbling). The reaction is typically complete within 2-4 hours.

-

Product Isolation: Upon cooling to room temperature, the volume of the solution is reduced under vacuum to approximately half. The product is then precipitated by the addition of a non-polar solvent, such as hexane.

-

Purification: The resulting solid is collected by filtration under inert atmosphere, washed with cold hexane to remove any unreacted Mo(CO)₆ and other soluble impurities, and dried in vacuo. The product is a pale yellow, air-sensitive solid.

Infrared (IR) Spectroscopy: Probing Metal-Ligand Bonding and Geometry

IR spectroscopy is arguably the most powerful tool for the initial characterization of metal carbonyl complexes. The position and number of the carbonyl stretching bands (ν(CO)) provide direct insight into the electronic environment of the metal center and the geometry of the complex.

The Principle of π-Backbonding

The defining feature of metal-carbonyl bonding is synergy: σ-donation from the carbon monoxide ligand to the metal is accompanied by π-backbonding from filled metal d-orbitals into the empty π* antibonding orbitals of CO. As the electron density on the molybdenum center increases, π-backbonding becomes more pronounced. This strengthens the M-C bond but weakens the C-O bond, resulting in a decrease (a shift to lower wavenumber) in the ν(CO) frequency. The propionitrile ligands are primarily σ-donors and weak π-acceptors, thus they increase the electron density on the molybdenum, leading to significant backbonding to the CO ligands.

Distinguishing Isomers: The Power of Group Theory

For an octahedral complex with the formula MA₃B₃, two geometric isomers are possible: facial (fac) and meridional (mer).

-

facial (fac) : The three identical ligands occupy the corners of one face of the octahedron. This arrangement has C₃ᵥ symmetry.

-

meridional (mer) : The three identical ligands occupy three positions in a plane that bisects the octahedron. This arrangement has C₂ᵥ symmetry.

Group theory predicts the number of IR-active ν(CO) bands for each isomer:

-

fac-Mo(CO)₃(NCCH₂CH₃)₃ (C₃ᵥ) : Two IR-active bands (A₁ + E).[1][2]

-

mer-Mo(CO)₃(NCCH₂CH₃)₃ (C₂ᵥ) : Three IR-active bands (2A₁ + B₁).[1][2]

The analogous complex, fac-Mo(CO)₃(NCCH₃)₃, exhibits two ν(CO) bands at 1915 and 1783 cm⁻¹, confirming the facial geometry. Therefore, Mo(CO)₃(NCCH₂CH₃)₃ is overwhelmingly expected to adopt the same facial geometry.

Predicted IR Data and Interpretation

Based on analogous compounds, the following is a predictive summary of the key IR absorption bands for fac-Mo(CO)₃(NCCH₂CH₃)₃.

| Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Interpretation |

| ν(C≡N) Nitrile Stretch | ~2270 - 2290 | Medium | Shifted to a higher frequency from free propionitrile (~2250 cm⁻¹)[3][4]. Coordination via the nitrogen lone pair removes electron density from the C≡N bond, strengthening it. |

| ν(CO) Carbonyl Stretch (A₁) | ~1915 | Strong | The symmetric stretch. Its low frequency indicates strong π-backbonding from the electron-rich Mo(0) center, consistent with data from the acetonitrile analog. |

| ν(CO) Carbonyl Stretch (E) | ~1785 | Strong | The degenerate asymmetric stretch. The presence of only two ν(CO) bands is the definitive diagnostic for the facial geometry. |

Experimental Protocol: Acquiring the IR Spectrum

-

Solution Spectrum (Recommended for Isomer Identification):

-

Prepare a dilute solution (~1-5 mg/mL) of the complex in a dry, degassed solvent that has a clear window in the 2300-1700 cm⁻¹ region (e.g., dichloromethane or THF).

-

Under an inert atmosphere, fill a liquid IR cell (e.g., CaF₂) with the solution and seal it.

-

Acquire the spectrum, using the pure solvent as a background reference.

-

-

Solid-State Spectrum (KBr Pellet):

-

In a glovebox, thoroughly grind a small amount of the complex (~1 mg) with dry, spectroscopic-grade potassium bromide (KBr) (~100 mg).

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Quickly transfer the pellet to the spectrometer and acquire the spectrum. Note that peak broadening may occur in the solid state.

-

¹³C NMR Spectroscopy: A Detailed Map of the Carbon Skeleton